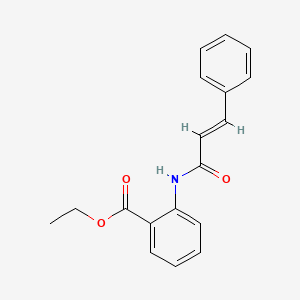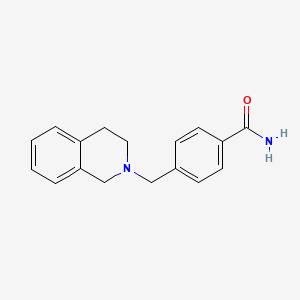![molecular formula C12H14N4O2S B5687218 4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide](/img/structure/B5687218.png)
4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). It has been extensively studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 selectively inhibits the activity of CDK4 and CDK6, which are involved in the regulation of the G1 phase of the cell cycle. By inhibiting these kinases, 4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 induces cell cycle arrest in cancer cells, preventing them from progressing through the cell cycle and dividing. This ultimately leads to inhibition of tumor growth.
Biochemical and Physiological Effects:
4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 has been shown to have a number of biochemical and physiological effects in cancer cells. It induces cell cycle arrest in cancer cells, leading to inhibition of tumor growth. It also enhances the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. 4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 has been found to be well-tolerated in preclinical studies, with minimal toxicity observed.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 is a potent and selective inhibitor of CDK4 and CDK6, making it an attractive target for cancer therapy. It has been extensively studied in preclinical models, and has shown promising results in inhibiting tumor growth. However, there are also limitations to using 4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 in lab experiments. It has been found to be less effective in certain types of cancer, and there is also the potential for resistance to develop over time.
Zukünftige Richtungen
There are several future directions for research on 4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991. One area of focus is on identifying biomarkers that can predict response to 4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 in cancer patients. Another area of research is on developing combination therapies that can enhance the efficacy of 4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 in treating cancer. There is also ongoing research on developing second-generation CDK4/6 inhibitors that may have improved efficacy and fewer side effects. Overall, 4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 has shown great promise as a potential cancer therapy, and continued research in this area is needed to fully realize its therapeutic potential.
Synthesemethoden
4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 was first synthesized by Pfizer in 2004. The synthesis involves the reaction of 4-aminobenzenesulfonamide with 4,6-dimethyl-2-chloropyrimidine in the presence of a base. The resulting product is then purified through recrystallization to obtain 4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 in high purity.
Wissenschaftliche Forschungsanwendungen
4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit CDK4 and CDK6, which are critical regulators of the cell cycle. 4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 has been found to induce cell cycle arrest in cancer cells, leading to inhibition of tumor growth. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-8-7-9(2)15-12(14-8)16-10-3-5-11(6-4-10)19(13,17)18/h3-7H,1-2H3,(H2,13,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTQNRRKIZITLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[(5-methylisoxazol-3-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5687144.png)
![2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5687145.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5687148.png)
![2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone]](/img/structure/B5687156.png)

![(3R*,4R*)-1-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5687173.png)
![4-azepan-1-yl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-oxobutanamide](/img/structure/B5687180.png)
![2-(dimethylamino)-N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B5687207.png)
![4-[(1,3-benzothiazol-2-ylamino)sulfonyl]benzoic acid](/img/structure/B5687209.png)

![(3'R*,4'R*)-1'-[4-(trifluoromethoxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5687216.png)
![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5687226.png)
![2-(2-pyridin-3-ylethyl)-9-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5687236.png)
![methyl 3-[(4-chlorophenyl)sulfonyl]propanoate](/img/structure/B5687242.png)